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Compound of Interest

Compound Name: 3-Propoxyprop-1-yne

CAS No.: 53135-64-1

Cat. No.: B13944666 Get Quote

Introduction & Executive Summary
3-Propoxyprop-1-yne (also known as propargyl propyl ether) is a versatile terminal alkyne

building block used extensively in organic synthesis, medicinal chemistry, and materials

science. Its structure combines a reactive terminal alkyne group with a stable ether linkage and

a lipophilic propyl chain. This unique combination makes it an ideal candidate for "Click

Chemistry" applications, where it serves as a robust handle to introduce propyl-ether

functionalities into complex molecules via 1,2,3-triazole formation.

This guide provides a comprehensive technical overview of 3-Propoxyprop-1-yne, detailing its

synthesis, physical properties, and critical applications. We present validated protocols for its

preparation via Williamson ether synthesis and its subsequent use in Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Key Applications
Click Chemistry: Rapid synthesis of 1,4-disubstituted 1,2,3-triazoles for drug discovery

libraries.

Cross-Coupling: Sonogashira coupling partner for constructing aryl-alkyne scaffolds.

Heterocyclic Synthesis: Precursor for furan and oxazole derivatives via cycloisomerization.
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Materials Science: Functional monomer for alkyne-tagged polymers and surface

modification.

Chemical Identity & Physical Properties[1][2][3][4][5]
3-Propoxyprop-1-yne is a clear, colorless liquid at room temperature. It is characterized by the

presence of a terminal alkyne proton (

~2.4 ppm) and a propargylic methylene group (

~4.1 ppm) in

H NMR.

Property Value Notes

IUPAC Name 3-Propoxyprop-1-yne

Common Name Propargyl Propyl Ether

CAS Number 53135-64-1

Molecular Formula

C

H

O

Molecular Weight 98.14 g/mol

Boiling Point ~100–105 °C

Predicted based on

homologous series (Methyl

ether: 61°C; Ethyl ether: 80°C).

[1]

Density ~0.85 g/mL Estimated.

Solubility

Organic solvents (DCM, THF,

Et

O)

Immiscible with water.

Flash Point < 23 °C (Predicted) Highly Flammable
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Synthesis of 3-Propoxyprop-1-yne
The most robust method for synthesizing 3-Propoxyprop-1-yne is the Williamson Ether

Synthesis. This involves the nucleophilic substitution of propargyl bromide with n-propanol in

the presence of a strong base.

Protocol 1: Williamson Ether Synthesis
Objective: Preparation of 3-Propoxyprop-1-yne from Propargyl Bromide and n-Propanol.

Reagents:

n-Propanol (excess, serves as solvent/reactant)

Sodium Hydroxide (NaOH), pellets (1.5 equiv)

Propargyl Bromide (80% wt in toluene) (1.0 equiv)

Tetrabutylammonium bromide (TBAB) (1 mol%, Phase Transfer Catalyst)

Procedure:

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel,

and magnetic stir bar. Flush with N

.

Base Preparation: Add NaOH (60 g, 1.5 mol) to n-Propanol (200 mL). Stir vigorously until

partially dissolved. Caution: Exothermic.

Catalyst Addition: Add TBAB (3.2 g, 10 mmol).

Alkylation: Cool the mixture to 0 °C. Dropwise add Propargyl Bromide (119 g, 1.0 mol) over

60 minutes. Maintain internal temperature < 10 °C to prevent elimination side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 50 °C

for 1 hour to ensure completion.
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Workup: Filter off the NaBr salt. Dilute the filtrate with water (500 mL) and extract with diethyl

ether (3 x 100 mL).

Purification: Dry the combined organic layers over MgSO

. Concentrate under reduced pressure.

Distillation: Purify the crude oil by fractional distillation at atmospheric pressure. Collect the

fraction boiling at 100–105 °C.

Yield: Typically 70–85%.

Key Applications & Protocols
Click Chemistry (CuAAC)
The terminal alkyne of 3-Propoxyprop-1-yne reacts with organic azides to form 1,4-

disubstituted 1,2,3-triazoles. This reaction is highly regioselective and tolerant of most

functional groups.

Protocol 2: Synthesis of 1-Benzyl-4-(propoxymethyl)-1H-1,2,3-
triazole
Objective: Coupling 3-Propoxyprop-1-yne with Benzyl Azide.

Reagents:

3-Propoxyprop-1-yne (1.0 equiv)

Benzyl Azide (1.0 equiv)

CuSO

·5H

O (5 mol%)

Sodium Ascorbate (10 mol%)

Solvent: t-BuOH / H
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O (1:1 v/v)

Procedure:

Dissolution: In a vial, dissolve 3-Propoxyprop-1-yne (98 mg, 1 mmol) and Benzyl Azide

(133 mg, 1 mmol) in 2 mL of t-BuOH.

Catalyst Prep: Prepare a solution of CuSO

·5H

O (12.5 mg) in 1 mL water and Sodium Ascorbate (20 mg) in 1 mL water.

Initiation: Add the azide/alkyne solution to the water mixture. The solution may turn bright

yellow/orange.

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC

(disappearance of alkyne).

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash with

brine.

Isolation: Dry over Na

SO

and concentrate. The product is often pure enough without chromatography; otherwise,
purify on silica gel (Hexane/EtOAc).

Sonogashira Coupling
This ether serves as an excellent partner for Palladium-catalyzed cross-coupling with aryl

halides, introducing a propynyl ether side chain.

Protocol 3: Coupling with Iodobenzene
Objective: Synthesis of 1-(3-Propoxyprop-1-ynyl)benzene.

Reagents:
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3-Propoxyprop-1-yne (1.2 equiv)

Iodobenzene (1.0 equiv)

Pd(PPh

)

Cl

(2 mol%)

CuI (1 mol%)

Triethylamine (Et

N) (Solvent/Base)[2][3]

Procedure:

Degassing: Sparge Et

N with Argon for 15 minutes.

Assembly: In a Schlenk tube, combine Iodobenzene (1.0 mmol), Pd catalyst (14 mg), and

CuI (2 mg).

Addition: Add degassed Et

N (3 mL) and 3-Propoxyprop-1-yne (1.2 mmol).

Reaction: Seal and stir at room temperature for 4–6 hours. (Heating to 50 °C may be

required for aryl bromides).

Workup: Filter through a pad of Celite. Concentrate the filtrate.

Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic & Workflow Visualization
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The following diagram illustrates the central role of 3-Propoxyprop-1-yne in divergent

synthesis, highlighting the pathways for Triazole formation (Click) and Aryl-Alkyne synthesis

(Sonogashira).
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+ n-Propanol
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(Core Building Block)
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(R-N3)
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(Ar-I / Ar-Br)

Functionalized
Aryl-Alkyne

 C-C Bond Formation

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways utilizing 3-Propoxyprop-1-yne as a core intermediate.

Safety & Handling Guidelines
Warning: 3-Propoxyprop-1-yne and its precursors pose specific hazards.

Flammability: As a low-molecular-weight ether/alkyne, it is highly flammable. Store in a

flammables cabinet away from sparks/flames.

Shock Sensitivity (Precursor):Propargyl Bromide is a lachrymator and potentially shock-

sensitive, especially if concentrated or dry. Never distill propargyl bromide to dryness.

Peroxides: Like all ethers, 3-Propoxyprop-1-yne can form explosive peroxides upon

prolonged exposure to air. Test for peroxides before distillation or heating.

Handling: Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.
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Propargyl Ether Properties

PubChem Compound Summary for CID 104416 (3-Propoxyprop-1-yne).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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